molecular formula C22H21IN2O4 B4234360 [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide

[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide

Cat. No.: B4234360
M. Wt: 504.3 g/mol
InChI Key: ALSMAAFWQKSVIJ-UHFFFAOYSA-N
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Description

[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acridine moiety, an iodine atom, a methoxy group, and a cyanide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide typically involves multiple steps:

    Formation of the Acridine Moiety: The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodination of the aromatic ring can be achieved using iodine or iodinating agents such as iodine monochloride in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Cyanide Group: The cyanide group can be introduced through nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the acridine moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes at the molecular level.

    Drug Development: Its unique structure makes it a potential candidate for the development of new therapeutic agents.

Medicine

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.

    Antimicrobial Agents: Its structure can be modified to enhance its antimicrobial properties.

Industry

    Dye Manufacturing: The compound can be used in the production of dyes with specific color properties.

    Polymer Synthesis: It can be incorporated into polymers to impart unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function. The iodine atom and cyanide group can participate in various biochemical reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-chloro-6-methoxyphenoxy]methyl cyanide: Similar structure but with a chlorine atom instead of iodine.

    [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-bromo-6-methoxyphenoxy]methyl cyanide: Similar structure but with a bromine atom instead of iodine.

    [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-fluoro-6-methoxyphenoxy]methyl cyanide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in [4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide imparts unique chemical and biological properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and fluoro analogs.

Properties

IUPAC Name

2-[4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)-2-iodo-6-methoxyphenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21IN2O4/c1-28-18-11-12(10-13(23)22(18)29-9-8-24)19-20-14(4-2-6-16(20)26)25-15-5-3-7-17(27)21(15)19/h10-11,19,25H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSMAAFWQKSVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4)I)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Reactant of Route 2
Reactant of Route 2
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Reactant of Route 3
Reactant of Route 3
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Reactant of Route 4
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Reactant of Route 5
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide
Reactant of Route 6
[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]methyl cyanide

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